molecular formula C9H9N3O2 B3047606 Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1427392-00-4

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B3047606
CAS RN: 1427392-00-4
M. Wt: 191.19
InChI Key: QAAQCCZXLNWSPS-UHFFFAOYSA-N
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Description

“Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the IUPAC name “methyl 3-aminoimidazo [1,2-a]pyridine-7-carboxylate”. It has a molecular weight of 191.19 . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3 . This code represents the molecular structure of the compound.

It should be stored at room temperature .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery Research

This compound is used in drug discovery research for infectious diseases . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds are critically reviewed for their potential in TB drug discovery .

Eco-friendly Synthesis

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can be synthesized via a one-pot three-component reaction in PEG catalyzed by peptide nanofibers . This eco-friendly synthesis method offers high yields without any additives .

Donor-Acceptor Chromophores

A series of donor-acceptor chromophores was synthesized bearing a 3-aminoimidazo[1,2-a]pyridine donor motive . Different combinations of the ImPy donor motive and different electron acceptors were assessed through DFT calculations .

Pharmaceutical Intermediate

Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, a related compound, is used as a pharmaceutical intermediate . It is stable under recommended storage conditions and is incompatible with oxidizing agents .

Material Science

Imidazo[1,2-a]pyridines have received considerable attention in recent years due to their applications in material science . A variety of synthetic methodologies have been developed for the preparation of these heterocyclic compounds .

Safety and Hazards

The safety information for “Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate” indicates that it has some hazards associated with it. The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Imidazo[1,2-a]pyridine analogues, including “Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB, which suggests that they could play a crucial role in the development of new TB drugs .

properties

IUPAC Name

methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQCCZXLNWSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171403
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

CAS RN

1427392-00-4
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427392-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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